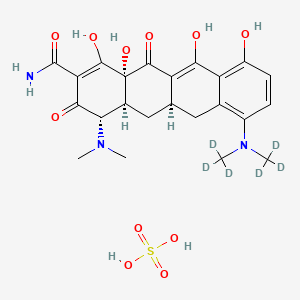
Minocycline-d6 (sulfate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Minocycline-d6 (sulfate) is a deuterated form of minocycline, a semi-synthetic tetracycline antibiotic. This compound is labeled with deuterium, which is a stable isotope of hydrogen. Minocycline itself is known for its broad-spectrum antibacterial activity and is used to treat various infections. The deuterated form, Minocycline-d6 (sulfate), is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of minocycline, as well as its interactions with biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Minocycline-d6 (sulfate) can be synthesized through several methods. One common approach involves the deuteration of minocycline using deuterated reagents. The process typically includes the following steps:
Deuteration of Minocycline: Minocycline is reacted with deuterated reagents such as deuterated water (D2O) or deuterated solvents under controlled conditions to replace hydrogen atoms with deuterium.
Purification: The deuterated minocycline is then purified using techniques such as chromatography to obtain Minocycline-d6.
Sulfate Formation: The deuterated minocycline is reacted with sulfuric acid to form Minocycline-d6 (sulfate).
Industrial Production Methods
Industrial production of Minocycline-d6 (sulfate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Minocycline-d6 (sulfate) undergoes various chemical reactions, including:
Oxidation: Minocycline-d6 can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Minocycline-d6 into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the minocycline molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can produce a variety of minocycline analogs .
Applications De Recherche Scientifique
Minocycline-d6 (sulfate) has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of minocycline in biological systems.
Pharmacodynamic Studies: Helps in understanding the drug’s effects on biological systems and its mechanism of action.
Drug Interaction Studies: Used to investigate interactions between minocycline and other drugs or compounds.
Neuroprotective Research: Minocycline has shown neuroprotective properties, and Minocycline-d6 is used to study these effects in detail.
Cancer Research: Minocycline-d6 is used to explore its potential anti-cancer properties and mechanisms.
Inflammatory Disease Research: Used to study the anti-inflammatory effects of minocycline and its potential therapeutic applications .
Mécanisme D'action
Minocycline-d6 (sulfate) exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth. Additionally, minocycline has been shown to inhibit the activity of matrix metalloproteinases and reduce inflammation, contributing to its neuroprotective and anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Minocycline-d6 (sulfate) is compared with other similar compounds such as:
Doxycycline: Another tetracycline antibiotic with similar antibacterial properties but different pharmacokinetic profiles.
Tetracycline: The parent compound of minocycline, with a broader spectrum of activity but lower efficacy.
Tigecycline: A newer tetracycline derivative with enhanced activity against resistant bacterial strains.
Uniqueness
Minocycline-d6 (sulfate) is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and pharmacodynamic studies. The deuterium atoms provide a distinct mass difference, making it easier to trace and study the compound in biological systems .
Conclusion
Minocycline-d6 (sulfate) is a valuable compound in scientific research, offering insights into the pharmacokinetics, pharmacodynamics, and therapeutic potential of minocycline. Its unique properties and wide range of applications make it an essential tool in various fields of study.
Propriétés
Formule moléculaire |
C23H29N3O11S |
|---|---|
Poids moléculaire |
561.6 g/mol |
Nom IUPAC |
(4S,4aS,5aR,12aR)-7-[bis(trideuteriomethyl)amino]-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;sulfuric acid |
InChI |
InChI=1S/C23H27N3O7.H2O4S/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;1-5(2,3)4/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);(H2,1,2,3,4)/t9-,11-,17-,23-;/m0./s1/i1D3,2D3; |
Clé InChI |
KQNKTROCXFXYSB-BIBSPBESSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C)C([2H])([2H])[2H].OS(=O)(=O)O |
SMILES canonique |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


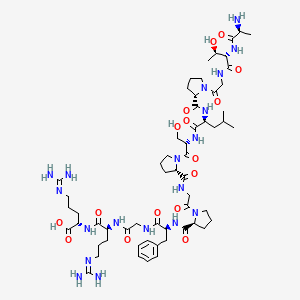
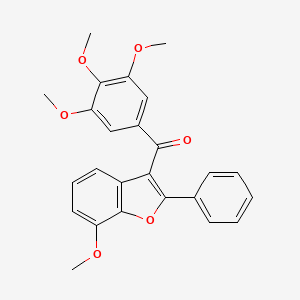
![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)
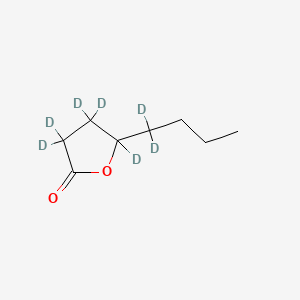
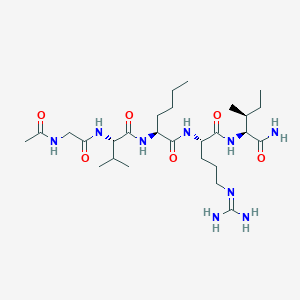
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
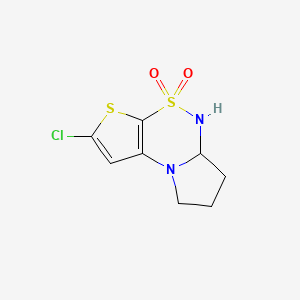
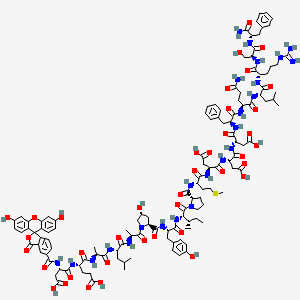
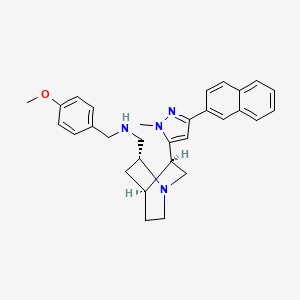

![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
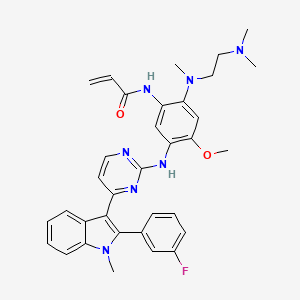
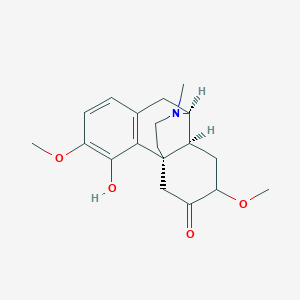
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
